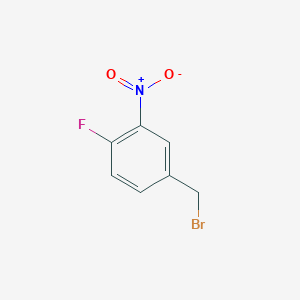

4-Fluoro-3-nitrobenzyl bromide

描述

Significance in Contemporary Organic Synthesis and Research

The importance of 4-Fluoro-3-nitrobenzyl bromide in modern organic chemistry stems from its role as a versatile intermediate for constructing more complex molecular architectures. innospk.com Its utility is demonstrated in the synthesis of pharmacologically active molecules and in the development of novel synthetic methodologies.

A notable application is its use as a key starting material in the synthesis of the clinical-stage multi-kinase inhibitor ON 01910.Na. nih.gov In this multi-step synthesis, 4-fluoro-3-nitrotoluene (B1295202) undergoes a radical benzylic bromination to produce this compound in high yield. nih.gov This intermediate is then further elaborated to form the final drug candidate, which has shown efficacy against various human tumor cell lines. nih.gov

Furthermore, this compound has been employed in the field of combinatorial chemistry for the solid-phase synthesis of compound libraries. 5z.com For instance, it was successfully coupled to a resin-bound triphenylphosphine (B44618) to serve as a linker for the parallel synthesis of a library of 2-alkylthiobenzimidazoles. 5z.com This approach highlights the compound's suitability for generating large numbers of diverse molecules for drug discovery efforts. The fluorine atom is a particularly valued feature in modern drug design, as its incorporation into a molecule can enhance metabolic stability and bioavailability. innospk.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 15017-52-4 nih.govoakwoodchemical.com |

| Molecular Formula | C₇H₅BrFNO₂ nih.gov |

| Molecular Weight | 234.02 g/mol nih.gov |

| Melting Point | 50-52 °C nih.gov |

| Physical Form | Solid nih.govsigmaaldrich.com |

| IUPAC Name | 4-(bromomethyl)-1-fluoro-2-nitrobenzene nih.gov |

Unique Reactivity Profile in Substituted Benzyl (B1604629) Halides

The reactivity of this compound is characteristic of benzyl halides, which are known to be highly reactive towards nucleophilic substitution reactions. libretexts.orgucalgary.ca The carbon atom of the bromomethyl group (the benzylic position) is the primary site of reaction. This enhanced reactivity is due to the adjacent benzene (B151609) ring, which can stabilize the transition states of both S_N1 and S_N2 reactions. libretexts.orgyoutube.com

In an S_N1 mechanism, the departure of the bromide ion forms a benzylic carbocation. This intermediate is significantly stabilized by resonance, as the positive charge can be delocalized into the aromatic pi system. libretexts.orgstackexchange.com In an S_N2 mechanism, the p-orbitals of the transition state can overlap with the pi system of the ring, which lowers the activation energy and accelerates the reaction rate. youtube.com Consequently, benzylic halides can react faster than even primary alkyl halides in S_N2 reactions and tertiary alkyl halides in S_N1 reactions. youtube.com

The substituents on the aromatic ring of this compound further modulate this inherent reactivity. The nitro group (NO₂) is a strong electron-withdrawing group, which increases the electrophilicity of the benzylic carbon. ketonepharma.com This makes the compound more susceptible to attack by nucleophiles. The fluorine atom also contributes an inductive electron-withdrawing effect. This electronic profile makes the compound a potent alkylating agent, as seen in its reaction with nucleophiles like resin-bound phosphines or amines in multi-step syntheses. 5z.com For example, the fluoride (B91410) on the ring can itself be displaced by a strong nucleophile via nucleophilic aromatic substitution, as demonstrated in a synthesis where it was reacted with primary amines. 5z.com

The following table provides a qualitative comparison of the reactivity of different organic halides in nucleophilic substitution reactions.

| Halide Type | Reactivity in S_N1 | Reactivity in S_N2 | Rationale |

| Benzylic Halide | High | High | The benzene ring stabilizes both the carbocation intermediate (S_N1) and the transition state (S_N2). libretexts.orgyoutube.com |

| Tertiary Alkyl Halide | High | Very Low/No Reaction | Forms a stable tertiary carbocation but is sterically hindered for S_N2 backside attack. youtube.com |

| Primary Alkyl Halide | Very Low | Moderate | Unhindered for S_N2 attack but forms an unstable primary carbocation. ucalgary.ca |

| Phenyl Halide | Very Low/No Reaction | Very Low/No Reaction | The C-Br bond is strong, and a phenyl cation is very unstable. Backside attack is blocked by the ring. stackexchange.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(bromomethyl)-1-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMKMERAYXDUEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446495 | |

| Record name | 4-Fluoro-3-nitrobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15017-52-4 | |

| Record name | 4-Fluoro-3-nitrobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)-1-fluoro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoro 3 Nitrobenzyl Bromide

Established Synthetic Pathways and Optimizations

The traditional synthesis of 4-fluoro-3-nitrobenzyl bromide relies on well-established chemical transformations. These methods are characterized by their reliability and have been refined over time to improve yields and purity.

Bromination of 4-Fluoro-3-nitrotoluene (B1295202)

The most direct and widely employed method for synthesizing this compound is the free-radical bromination of 4-fluoro-3-nitrotoluene. This reaction, often a variation of the Wohl-Ziegler bromination, selectively targets the benzylic methyl group. nih.govscientificupdate.comwikipedia.org

The reaction is typically initiated by radical initiators, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), in the presence of a brominating agent like N-bromosuccinimide (NBS). nih.govscientificupdate.com The use of a non-polar solvent, historically carbon tetrachloride (CCl₄), is common to facilitate the reaction, though greener alternatives are now preferred. nih.govwikipedia.org One documented synthesis using NBS and a catalytic amount of benzoyl peroxide in CCl₄ reported a yield of 84%. nih.gov Photochemical initiation, using visible or UV light, can also be employed to generate the bromine radicals necessary for the reaction.

A critical aspect of this synthesis is controlling the reaction conditions to prevent over-bromination, which leads to the formation of the dibromo- and tribromo- byproducts. scientificupdate.com Kinetic and mechanistic studies have shown that the continuous addition of a slurry of NBS can minimize the formation of these impurities by maintaining a low concentration of molecular bromine in the reaction mixture. scientificupdate.com

Table 1: Reaction Conditions for the Bromination of 4-Fluoro-3-nitrotoluene

| Brominating Agent | Initiator/Catalyst | Solvent | Reported Yield | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Carbon Tetrachloride (CCl₄) | 84% | nih.gov |

| N-Bromosuccinimide (NBS) | Visible/UV Light | Acetonitrile (B52724) | Good to Excellent (for analogous substrates) | organic-chemistry.orgcolab.ws |

| Bromine (Br₂) | Visible/UV Light | Not specified | Not specified for this specific compound |

Alternative Routes from Related Nitrobenzyl Precursors

An alternative synthetic strategy involves a two-step process starting from 4-fluoro-3-nitrobenzaldehyde. This precursor is first reduced to 4-fluoro-3-nitrobenzyl alcohol. nih.govukzn.ac.za A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). nih.govukzn.ac.za This reduction has been reported to proceed with a high yield of 91%. nih.gov

Table 2: Two-Step Synthesis from 4-Fluoro-3-nitrobenzaldehyde

| Step | Starting Material | Reagents | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 1. Reduction | 4-Fluoro-3-nitrobenzaldehyde | Sodium borohydride (NaBH₄) | 4-Fluoro-3-nitrobenzyl alcohol | 91% | nih.gov |

| 2. Bromination | 4-Fluoro-3-nitrobenzyl alcohol | Phosphorus tribromide (PBr₃) | This compound | Good | ukzn.ac.za |

Advanced Synthetic Approaches and Process Intensification

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally friendly processes. For the synthesis of this compound, these approaches include the use of continuous flow reactors and the application of green chemistry principles.

Application of Continuous Flow Reactors in Synthesis

Continuous flow technology offers significant advantages over traditional batch processing for benzylic brominations. digitellinc.comrsc.org These systems provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved selectivity and safety. acs.org The small reactor volumes enhance heat and mass transfer, minimizing the risk of thermal runaways, which can be a concern with exothermic bromination reactions. acs.org

Photochemical brominations are particularly well-suited for continuous flow setups. The use of transparent tubing, such as fluorinated ethylene (B1197577) polymer (FEP), allows for efficient and uniform irradiation of the reaction mixture with light sources like compact fluorescent lamps (CFLs) or LEDs. organic-chemistry.orgrsc.org This approach can eliminate the need for chemical radical initiators. organic-chemistry.org Studies on analogous substituted toluenes have demonstrated that continuous flow photochemical bromination can achieve high yields and throughput, with the potential for easy scaling by extending the reactor's operation time or by "numbering up" – connecting multiple reactors in series. organic-chemistry.orgdigitellinc.com For instance, a continuous flow process for the bromination of benzylic compounds using NBS and visible light in acetonitrile has been shown to be a scalable and environmentally friendly method. organic-chemistry.org

Table 3: Comparison of Batch vs. Continuous Flow Bromination

| Parameter | Traditional Batch Reaction | Continuous Flow Reaction |

|---|---|---|

| Safety | Higher risk of thermal runaway, potential for localized overheating. | Enhanced safety due to small reactor volume and superior heat transfer. |

| Selectivity | More challenging to control, higher risk of over-bromination. | Precise control over residence time and temperature leads to higher selectivity. |

| Scalability | Scaling up can be complex and may alter reaction outcomes. | Easier to scale by extending run time or numbering-up reactors. digitellinc.com |

| Initiation | Often requires chemical radical initiators (e.g., AIBN, benzoyl peroxide). nih.gov | Amenable to photochemical initiation, reducing chemical waste. organic-chemistry.orgrsc.org |

Sustainable Synthesis Considerations and Green Chemistry Principles

The principles of green chemistry are increasingly being applied to the synthesis of this compound and related compounds to minimize environmental impact and enhance safety. claremont.edu A key focus has been the replacement of hazardous solvents like carbon tetrachloride, which is toxic and ozone-depleting, with more environmentally benign alternatives such as acetonitrile, ethyl acetate (B1210297), or diethyl carbonate. organic-chemistry.orgcolab.wsclaremont.edu

Solvent-free reaction conditions (SFRC) represent a significant step towards greener synthesis. researchgate.net Visible-light-promoted Wohl-Ziegler reactions of substituted toluenes with NBS have been successfully carried out under solvent-free conditions, demonstrating the feasibility of this approach. researchgate.net

Furthermore, the in-situ generation of bromine from reagents like a combination of sodium bromate (B103136) (NaBrO₃) and hydrobromic acid (HBr) in a continuous flow system offers a safer alternative to handling elemental bromine. rsc.orgrsc.org This method can also improve atom economy by recycling the HBr byproduct. rsc.org Photochemical methods that use visible light as a clean and renewable energy source to initiate the reaction also align with green chemistry principles by avoiding the use of potentially explosive chemical initiators. colab.wsclaremont.edu The development of processes that utilize solar radiation as the sole energy source further enhances the green credentials of the synthesis. nih.gov

Reactivity and Reaction Mechanisms of 4 Fluoro 3 Nitrobenzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Position

The primary reactivity of 4-fluoro-3-nitrobenzyl bromide is centered on the benzylic carbon. The bromine atom is an excellent leaving group, and the carbon is activated towards nucleophilic attack. This allows for the facile introduction of a wide range of functionalities through SN2-type reactions.

The electron-withdrawing nitro group on the aromatic ring enhances the electrophilicity of the benzylic carbon, making it highly susceptible to attack by various nucleophiles. Common nucleophiles that react at this position include amines, thiols, alkoxides, and phosphines. smolecule.com For instance, in solid-phase synthesis, this compound has been coupled with resin-bound triphenylphosphine (B44618) to form a phosphonium (B103445) salt, which serves as a linker for the construction of combinatorial libraries. nih.gov5z.com This reaction exemplifies a classic nucleophilic substitution where the phosphorus atom of the phosphine (B1218219) attacks the benzylic carbon, displacing the bromide ion.

The versatility of these substitution reactions makes this compound a valuable building block for synthesizing more complex molecules, particularly in the pharmaceutical and fine chemical industries. lookchem.com

Table 1: Examples of Nucleophilic Substitution Reactions

This table summarizes typical nucleophilic substitution reactions involving this compound at the benzylic position.

| Nucleophile | Product Class | Significance |

|---|---|---|

| Amines (R-NH₂) | Substituted Benzylamines | Formation of key intermediates for pharmaceuticals. google.com |

| Alkoxides (R-O⁻) | Benzyl (B1604629) Ethers | Used in the synthesis of various organic molecules. smolecule.com |

| Thiols (R-SH) | Benzyl Thioethers | Important in medicinal chemistry and materials science. smolecule.com |

| Triphenylphosphine (PPh₃) | Phosphonium Salts | Used as linkers in solid-phase synthesis and for Wittig reagents. nih.gov5z.com |

Reduction Chemistry of the Nitro Group and Derivatives

The nitro group on the aromatic ring can be readily reduced to an amino group, providing a pathway to aniline (B41778) derivatives. These anilines are crucial intermediates in the synthesis of heterocycles, dyes, and pharmacologically active compounds. The reduction of the nitro group must be performed with care to avoid unintended reactions at the benzylic bromide position or defluorination.

Catalytic hydrogenation is a common and efficient method. Catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts are often employed under a hydrogen atmosphere. rsc.orgmdpi.com The choice of catalyst and reaction conditions is critical for chemoselectivity. Certain platinum nanoparticle catalysts have demonstrated high selectivity for nitro group reduction while leaving sensitive functionalities like halogens and carbonyls intact. rsc.org

Chemical reducing agents also provide an effective alternative. For example, tin(II) chloride dihydrate (SnCl₂·2H₂O) in a suitable solvent can be used for the one-pot reduction of the nitro group and subsequent cyclization with an aldehyde to form benzimidazole (B57391) systems. researchgate.net Other metal-free reduction methods, such as those using trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine, offer wide applicability and tolerance for various functional groups. organic-chemistry.org

Table 2: Selected Methods for Nitro Group Reduction

This table outlines common methods for the reduction of the nitro group in nitroaromatic compounds, applicable to this compound derivatives.

| Reagent/Catalyst | Conditions | Key Features |

|---|---|---|

| H₂, Pd/C | Hydrogen atmosphere, various solvents (e.g., methanol) | Common, efficient, but may cause dehalogenation or reduction of the C-Br bond. mdpi.com |

| H₂, Pt Nanoparticles | 1 atm H₂, room temperature | High chemoselectivity; tolerates halogens and carbonyl groups. rsc.org |

| SnCl₂·2H₂O | Organic solvent (e.g., DMF) | Used in one-pot reduction-cyclization reactions to form heterocycles. researchgate.net |

| HSiCl₃, Tertiary Amine | Mild conditions | Metal-free method with broad functional group tolerance. organic-chemistry.org |

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is significantly hindered. The reactivity of the ring towards electrophiles is governed by the electronic effects of its three substituents: the nitro group (-NO₂), the fluorine atom (-F), and the bromomethyl group (-CH₂Br).

The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature through both inductive and resonance effects; it directs incoming electrophiles to the meta position. total-synthesis.comuomustansiriyah.edu.iq The fluorine atom is also deactivating due to its high electronegativity (inductive effect), but it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. libretexts.org The bromomethyl group is weakly deactivating and an ortho, para-director.

The combined influence of these groups, particularly the potent deactivating effect of the nitro group, renders the aromatic ring highly electron-deficient and thus unreactive towards most electrophiles. minia.edu.eg Any forced electrophilic substitution would be expected to proceed slowly and be directed primarily by the dominant nitro group to the C5 position, which is meta to the nitro group and ortho to the fluorine atom.

Radical Reaction Pathways and Their Investigations

The most significant radical reaction associated with this compound is its own synthesis via the free-radical bromination of its precursor, 4-fluoro-3-nitrotoluene (B1295202). nih.gov This reaction, a variation of the Wohl-Ziegler reaction, typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide or AIBN, often under photochemical or thermal conditions. nih.gov The mechanism proceeds through the formation of a bromine radical, which abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzyl radical. This radical then reacts with a bromine source (Br₂ or NBS) to yield the final product. scientificupdate.com A key challenge in this process is preventing over-bromination, which leads to the formation of the corresponding dibromide impurity. scientificupdate.com

Furthermore, investigations into the reaction of the closely related 4-nitrobenzyl bromide with various bases have shown that the pathway can shift from a standard SN2 reaction to an anion-radical mechanism, especially with "soft" nucleophiles. researchgate.net This alternative pathway leads to dimerization products like 1,2-bis(4-nitrophenyl)ethane (B1197225) instead of simple substitution products. This suggests that under certain conditions, this compound could also undergo similar anion-radical reactions. researchgate.net

Table 3: Radical Reaction Pathways

This table describes the main radical reaction pathways relevant to this compound.

| Reaction Type | Description | Typical Reagents |

|---|---|---|

| Free-Radical Bromination (Synthesis) | Bromination of the benzylic methyl group of 4-fluoro-3-nitrotoluene. nih.gov | N-Bromosuccinimide (NBS), Benzoyl Peroxide (initiator). scientificupdate.com |

| Anion-Radical Substitution | A potential pathway with soft nucleophiles, leading to dimerized products. researchgate.net | Soft bases/nucleophiles (e.g., thiophenoxide). researchgate.net |

Computational and Theoretical Mechanistic Studies

Computational chemistry provides powerful tools for understanding the complex reaction mechanisms of molecules like this compound. Theoretical studies can elucidate reaction pathways, characterize transition states, and explain experimental observations that are otherwise difficult to rationalize. For example, computational models are frequently used to distinguish between concerted SN2-like mechanisms and stepwise addition-elimination pathways in nucleophilic substitution reactions. acs.org

In a relevant study on the synthesis of acerogenin-type macrocycles, computational methods, supported by experimental Nuclear Overhauser effect (NOE) data, were used to explain the high efficiency of an intramolecular cyclization. nih.gov The study involved a linear precursor containing a 4-fluoro-3-nitrophenyl unit. The calculations suggested that the molecule adopts a "preorganized" bent conformation, which brings the reacting groups into close proximity, thus favoring the intramolecular reaction over intermolecular processes even at high concentrations. nih.gov Such studies highlight how theoretical models can reveal subtle conformational effects that govern reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting chemical reactivity. By calculating the electronic structure of a molecule, DFT can determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. rsc.org

For this compound, DFT calculations could be used to:

Predict Reactivity: Calculate the HOMO-LUMO gap to compare its reactivity with similar compounds.

Analyze Reaction Mechanisms: Map the potential energy surface for its reactions, calculating the energies of reactants, intermediates, transition states, and products. This allows for the determination of activation barriers and reaction thermodynamics, providing a deeper understanding of why certain pathways are favored. For example, DFT calculations have been instrumental in clarifying whether nucleophilic acyl substitution reactions proceed through a concerted SN2-type transition state or a stable tetrahedral intermediate. acs.org

Explain Substituent Effects: Quantify the electronic impact of the fluoro, nitro, and bromomethyl groups on the reactivity of both the aromatic ring and the benzylic carbon.

While specific DFT studies focusing solely on this compound are not prevalent in the literature, the principles are well-established from research on analogous structures. acs.orgrsc.org

Applications in Organic Synthesis and Material Science

Role as a Key Synthetic Intermediate in Complex Molecule Construction

4-Fluoro-3-nitrobenzyl bromide serves as a crucial starting material or intermediate in multi-step synthetic pathways. ketonepharma.com Its utility is demonstrated in the synthesis of complex alkaloids, such as benzyltetrahydroisoquinolines. ukzn.ac.za For instance, it is a building block for creating coupling partners, like N-[2-(4-fluoro-3-nitrophenyl)ethyl]-2-(4-methoxyphenyl)-N-methylacetamide, which are essential for constructing the core structure of these alkaloids through methods like the Bischler-Napieralski cyclisation. ukzn.ac.za The reactivity of the benzyl (B1604629) bromide moiety allows for its incorporation into larger molecular frameworks, which can then undergo further transformations.

Building Block for Advanced Organic Materials

In the realm of material science, this compound and its derivatives are utilized in the creation of functional organic materials. smolecule.com While specific applications for the bromide itself are specialized, related structures like 4-fluoro-3-nitrobenzoic acid are used to synthesize block co-polymers for constructing polymersomes. ossila.com The unique electronic properties imparted by the fluoro and nitro groups make these building blocks valuable in developing specialized materials, including polymers and resins where specific physical and chemical characteristics are desired. ketonepharma.com These precursors are integral to creating sophisticated molecular architectures for various applications in materials science. fluorochem.co.uk

Strategic Introduction of Fluorine in Organic Scaffolds

The incorporation of fluorine into organic molecules is a key strategy in modern drug design, and this compound serves as a vehicle for this purpose. The presence of fluorine can significantly enhance the metabolic stability and bioavailability of active pharmaceutical ingredients (APIs). innospk.com Fluorine's high electronegativity can block sites of metabolic oxidation and alter the lipophilicity of a molecule, which affects its absorption and distribution characteristics. core.ac.uk The use of fluorinated building blocks like this compound allows for the precise and strategic placement of fluorine atoms within a larger organic scaffold, providing a reliable method to fine-tune the pharmacokinetic properties of drug candidates. innospk.comcore.ac.uk

Utility in Protective Group Chemistry

Benzyl bromides are commonly employed as protecting groups for sensitive functionalities, particularly alcohols and amines, during complex syntheses. The 4-nitrobenzyl group, in particular, is a well-established protecting group in organic chemistry. ketonepharma.com This group is stable under various reaction conditions but can be readily removed under specific, often mild, conditions, such as reduction of the nitro group followed by cleavage. ketonepharma.com this compound offers this same utility, allowing for the protection of functional groups while introducing a fluorinated tag. This dual functionality makes it a valuable tool in multi-step syntheses where both protection and property modulation are required. ketonepharma.com

Precursors for Heterocyclic Compound Synthesis

This compound is an important precursor for the synthesis of various heterocyclic compounds, which form the core of many biologically active molecules.

Thiadiazole derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comcore.ac.uk The "4-fluoro-3-nitrophenyl" moiety, derived from precursors like this compound, is a common feature in many synthesized thiadiazole compounds. The synthesis often involves the initial conversion of a 4-fluoro-3-nitrophenyl starting material into a key intermediate, such as 5-(4-fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-ylamine. mdpi.comcore.ac.ukresearchgate.net This intermediate is then reacted with other reagents to construct more complex thiadiazole-containing systems. mdpi.comresearchgate.net General methods for synthesizing the 1,3,4-thiadiazole (B1197879) ring often start from thiosemicarbazide (B42300) or its derivatives, which are cyclized with various reagents. sphinxsai.com

The fused imidazo[2,1-b]-1,3,4-thiadiazole ring system is a privileged scaffold in medicinal chemistry, found in molecules with a broad spectrum of pharmacological activities, including anticancer, antitubercular, and anti-inflammatory effects. mdpi.comheteroletters.org A key synthetic route to this system involves the condensation of a 2-amino-1,3,4-thiadiazole (B1665364) with an α-haloketone. researchgate.netcore.ac.uk

In a specific example, 5-(4-fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-ylamine (1), which is derived from a 4-fluoro-3-nitrophenyl precursor, is refluxed with an α-bromoketone like 4-methoxyphenacyl bromide (2) in ethanol. mdpi.comresearchgate.net This reaction yields the corresponding 2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole (3). mdpi.comresearchgate.net The successful formation of the product is confirmed by the disappearance of the N-H stretching bands of the starting amine in the IR spectrum. mdpi.com

| Reactant 1 | Reactant 2 | Solvent | Condition | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-(4-Fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-ylamine | 4-Methoxyphenacyl bromide | Absolute Ethanol | Reflux (16 h) | 2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole | 80.5% | mdpi.comresearchgate.net |

This synthetic strategy highlights the role of the 4-fluoro-3-nitrophenyl group, introduced via reagents like this compound, as a fundamental component in the construction of these potent, N-bridged heterocyclic systems. mdpi.comresearchgate.net

Formation of Other Biologically Relevant Heterocycles

This compound is a versatile reagent in organic synthesis, primarily utilized as an electrophilic building block for the introduction of the 4-fluoro-3-nitrophenylmethyl moiety. This functional group is of significant interest in medicinal chemistry due to the presence of the electron-withdrawing nitro group and the fluorine atom, which can modulate the physicochemical properties and biological activity of a molecule. The compound's utility is particularly evident in the alkylation of various nucleophiles, leading to the construction of complex molecules, including a range of biologically significant heterocyclic systems. Research has demonstrated its application in the synthesis of benzimidazoles and as a precursor for other key intermediates used in forming heterocycles like triazoles.

Synthesis of Benzimidazole (B57391) Derivatives

A notable application of this compound is in the solid-phase synthesis of 2-alkylthiobenzimidazole libraries. 5z.com Benzimidazoles are a core structure in numerous pharmacologically active agents. In a multi-step solid-phase synthesis, resin-bound triphenylphosphine (B44618) was coupled with this compound. 5z.comresearchgate.net The subsequent steps involved a nucleophilic aromatic substitution of the fluoride (B91410) with various primary amines, followed by the reduction of the nitro group to an aniline (B41778) using tin(II) chloride. 5z.com The resulting diamine attached to the resin was then cyclized using thiocarbonyldiimidazole to form the benzimidazole-2-thione, which was subsequently S-alkylated with different electrophiles. The final 2-alkylthiobenzimidazole products were cleaved from the resin, demonstrating a robust method for generating a library of these heterocyclic compounds. 5z.com

| Reactant 1 (On Resin) | Reactant 2 | Key Steps | Resulting Heterocycle | Ref |

| Resin-triphenylphosphine | This compound | 1. Coupling 2. Nucleophilic Aromatic Substitution (Amine) 3. Nitro Reduction (SnCl₂) 4. Cyclization (TCDI) 5. S-Alkylation 6. Cleavage | 2-Alkylthiobenzimidazoles | 5z.com |

Formation of Key Heterocyclic Precursors

This compound is also employed to synthesize crucial intermediates that are subsequently used to build heterocyclic rings. These reactions typically involve the displacement of the bromide ion by a nucleophile.

Azide (B81097) Intermediates for Triazole Synthesis

The reaction of this compound with sodium azide in dimethylformamide (DMF) yields 4-(azidomethyl)-1-fluoro-2-nitrobenzene. google.com Benzyl azides are fundamental precursors for the synthesis of 1,2,3-triazoles through Huisgen 1,3-dipolar cycloaddition reactions with alkynes (often catalyzed by copper or ruthenium), a key reaction in click chemistry. This positions this compound as a valuable starting material for accessing substituted triazoles, which are known for a wide range of biological activities. google.com

Nitrile Intermediates

The synthesis of 4-fluoro-3-nitrophenylacetonitrile (B140615) has been achieved by treating this compound with sodium cyanide in dimethyl sulfoxide (B87167) (DMSO). ukzn.ac.za Phenylacetonitrile derivatives are important intermediates in the synthesis of a variety of nitrogen-containing heterocycles.

| Precursor | Reagent | Product | Application | Ref |

| This compound | Sodium azide | 4-(Azidomethyl)-1-fluoro-2-nitrobenzene | Precursor for 1,2,3-triazoles | google.com |

| This compound | Sodium cyanide | 4-Fluoro-3-nitrophenylacetonitrile | Precursor for N-heterocycles | ukzn.ac.za |

Application in the Synthesis of Complex Natural Product Analogues

The role of this compound extends to the synthesis of complex, biologically active molecules. In the total synthesis of analogues of vancomycin, a glycopeptide antibiotic, it was used as a key alkylating agent. nih.gov Specifically, it was employed in a cuprate-mediated Schöllkopf asymmetric alkylation to introduce the absolute stereochemistry required for the E ring subunit of the antibiotic. nih.gov This highlights the compound's utility in creating stereochemically complex precursors for macrocyclic structures containing multiple heterocyclic and chiral centers.

Applications in Chemical Biology and Bioconjugation

Protein Labeling Strategies Utilizing 4-Fluoro-3-nitrobenzyl Bromide

Protein labeling is a fundamental technique in proteomics and chemical biology for studying protein function, localization, and interactions. This compound is a valuable tool for this purpose, particularly for the modification of specific amino acid residues. smolecule.com

Selective Cysteine Residue Modification in Proteomics Research

The benzyl (B1604629) bromide moiety of this compound is an electrophilic group that can react with nucleophilic residues on proteins. Among the naturally occurring amino acids, cysteine is a primary target due to the high nucleophilicity of its thiol group. This reactivity allows for the selective labeling of cysteine residues within a protein or across the proteome. nanotempertech.comnih.gov

In proteomics research, this selectivity is exploited to identify and quantify reactive cysteines, which are often involved in critical functions such as catalysis, regulation, and protein structure maintenance. nih.gov By treating cells or cell lysates with this compound, researchers can covalently tag accessible cysteine residues. Subsequent proteomic analysis, often involving mass spectrometry, can then identify the labeled proteins and the specific sites of modification. This approach provides insights into the "ligandable cysteinome," representing the set of cysteine residues that can be targeted by small molecules. nih.gov

Table 1: Research Findings on Cysteine Modification

| Research Area | Key Finding | Significance |

|---|---|---|

| Proteome-wide Cysteine Reactivity | Identification of thousands of probe-labeled cysteines in human cells. nih.gov | Expands the known "ligandable cysteinome" and identifies novel targets for drug development. |

| Covalent Ligand Screening | Use of cysteine-reactive probes to map the targets of covalent drugs. nih.gov | Enables understanding of the polypharmacology of drugs and identification of off-targets. |

Affinity Purification Techniques with Labeled Proteins

Once proteins are labeled with this compound, the introduced tag can be used for their selective isolation through affinity purification. smolecule.comglenresearch.com This technique relies on the specific interaction between the tag and a corresponding capture agent immobilized on a solid support, such as a resin or beads. unc.edunih.gov

The fluorine atom in this compound can serve as a basis for fluorous affinity purification. glenresearch.com Highly fluorinated compounds exhibit unique partitioning behavior, preferring to interact with other fluorinated substances. glenresearch.com By labeling proteins with the fluoro-containing benzyl group, these proteins can be selectively captured on a fluorous-functionalized solid phase. This method offers high selectivity and efficiency for separating the labeled proteins from a complex mixture. glenresearch.com

Another strategy involves modifying the this compound reagent to include a secondary tag, such as biotin. After labeling, the biotinylated proteins can be captured using streptavidin-coated beads, a well-established and high-affinity interaction. This two-step approach allows for the efficient enrichment of the targeted proteins for subsequent analysis.

Design and Implementation of Cleavable Linker Technologies

Cleavable linkers are essential tools in chemical biology and drug delivery, enabling the controlled release of molecules from a solid support or a carrier. This compound can be incorporated into the design of such linkers, particularly those that are sensitive to light or reducing agents. researchgate.netgoogle.comgoogle.com

Photolabile Nitrobenzyl Linkers for Controlled Release

The nitrobenzyl group is a well-known photolabile protecting group. researchgate.nettcichemicals.comresearchgate.net Upon irradiation with UV light, typically around 365 nm, the nitro group undergoes a photochemical rearrangement, leading to the cleavage of the benzylic bond. This property can be harnessed to create photolabile linkers for the controlled release of attached molecules. wiley-vch.de

By incorporating the 4-fluoro-3-nitrobenzyl moiety into a linker, researchers can attach a molecule of interest (e.g., a drug, a fluorescent probe, or a peptide) to a surface or another molecule. Subsequent exposure to light triggers the cleavage of the linker and the release of the cargo in a spatially and temporally controlled manner. The fluorine substituent can potentially modulate the photochemical properties of the nitrobenzyl linker, such as its cleavage efficiency and wavelength sensitivity.

Table 2: Characteristics of Photolabile Nitrobenzyl Linkers

| Property | Description | Relevance |

|---|---|---|

| Cleavage Trigger | UV light (typically ~365 nm) wiley-vch.de | Allows for non-invasive, spatiotemporal control of release. |

| Cleavage Mechanism | Intramolecular photochemical rearrangement researchgate.net | Results in clean cleavage without the need for additional reagents. |

| Applications | Caged compounds, solid-phase synthesis, drug delivery researchgate.nettcichemicals.com | Broad utility in various fields of chemical biology and medicine. |

Reductively Cleavable Linkers in Bioconjugation

The nitro group in this compound can be chemically reduced to an amino group. This transformation can be exploited to design reductively cleavable linkers. For instance, a linker can be designed where the nitro group is part of a system that is stable in its oxidized form but becomes labile upon reduction.

This type of linker is particularly useful in bioconjugation for intracellular applications. The intracellular environment is more reducing than the extracellular space, due to the presence of high concentrations of glutathione. A bioconjugate containing a reductively cleavable linker based on the nitrobenzyl scaffold would remain intact outside the cell but would release its payload upon entering the cell and being exposed to the reducing environment. This strategy is often employed for the targeted delivery of cytotoxic agents to cancer cells.

Probing Protein-Protein Interactions and Enzyme Activity

Understanding protein-protein interactions (PPIs) and enzyme activity is crucial for elucidating cellular pathways and disease mechanisms. nih.govrefeyn.com this compound can be utilized as a chemical probe for these purposes. smolecule.com

By labeling a protein of interest with a tag derived from this compound, researchers can study its interactions with other proteins. For example, a protein labeled with this reagent can be used as "bait" in a pull-down experiment. The labeled protein is incubated with a cell lysate, and any interacting proteins are co-purified and subsequently identified by mass spectrometry. This approach helps to map out the interaction network of the protein of interest.

Furthermore, the reactivity of this compound can be used to probe the active sites of enzymes. medchemexpress.com Many enzymes have a reactive nucleophile, such as a cysteine or serine, in their active site. By reacting with this residue, the compound can act as an activity-based probe, covalently modifying and often inhibiting the enzyme. This allows for the identification of active enzymes in a complex biological sample and can be used to screen for enzyme inhibitors. The fluorine and nitro substituents can provide additional handles for detection and modulation of reactivity.

Medicinal Chemistry and Pharmacological Relevance of 4 Fluoro 3 Nitrobenzyl Bromide Derivatives

Design and Synthesis of Novel Bioactive Compounds

The synthesis of new bioactive compounds derived from 4-fluoro-3-nitrobenzyl bromide is a cornerstone of research in this area. The process typically begins with the radical benzylic bromination of 4-fluoro-3-nitrotoluene (B1295202), which yields this compound. nih.gov This key intermediate is then subjected to various chemical transformations to introduce diverse functional groups and build more complex molecular architectures.

One common strategy involves the reaction of this compound with thiols to form thioether derivatives. For instance, it can be reacted with substituted 1H-tetrazole-5-thiols or 5-substituted 1,3,4-oxadiazole-2-thiols to produce the corresponding dinitrobenzylsulfanyl tetrazoles and oxadiazoles, respectively. acs.org Another approach is the reaction with amines. For example, reaction with substituted anilines can lead to the formation of N-aryl-2-(4-fluoro-3-nitrophenyl)acetamide derivatives. nih.gov

Furthermore, this compound can be used in condensation reactions. Its reaction with 5-(4-fluoro-3-nitrophenyl)- Current time information in Bangalore, IN.nih.govbenthamscience.comthiadiazol-2-ylamine in the presence of a base leads to the formation of imidazo[2,1-b]-1,3,4-thiadiazole derivatives. mdpi.com These synthetic strategies allow for the creation of large libraries of compounds with varied physicochemical properties, which are then screened for biological activity.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound derivatives. These studies systematically modify the chemical structure of a lead compound and evaluate the impact of these changes on its biological activity.

For styryl benzyl (B1604629) sulfone derivatives, SAR studies have revealed that the nature and position of substituents on the two aromatic rings are critical determinants of their cytotoxicity against tumor cells. nih.gov Specifically, the presence of a methoxy (B1213986) group at the fourth position and an amino group at the third position of the benzylsulfonyl aromatic ring, along with one or more methoxy groups on the styryl aromatic ring, significantly enhances cytotoxic activity. nih.gov

In the case of 2-phenoxy-N-phenylacetamide derivatives, the substitution pattern on the N-phenyl ring plays a significant role in their antitubercular activity. The introduction of electron-withdrawing groups, such as nitro or trifluoromethyl groups, at specific positions on the phenyl ring can modulate the activity against Mycobacterium tuberculosis. nih.govmdpi.com For example, compound 3m , with a nitro group at the 2-position of the N-phenyl ring, was found to be the most potent inhibitor in a series of synthesized compounds. nih.govmdpi.com

SAR studies on benzothiazole (B30560) derivatives have also shown that the incorporation of a fluorine atom can enhance cytotoxicity. tandfonline.com These systematic investigations provide valuable insights that guide the rational design of more potent and selective drug candidates.

Investigation of Pharmacological Activities

Evaluation as Potential Anticancer Agents

Derivatives of this compound have shown considerable promise as anticancer agents. A notable class of compounds is the styryl benzyl sulfones, which have demonstrated potent cytotoxicity against a wide variety of human tumor cell lines, including those resistant to existing chemotherapeutic agents. nih.gov These compounds were specifically identified for their ability to target cancer cells while leaving non-malignant cells largely unaffected. nih.gov

Another class of derivatives, benzothiazoles, has also been investigated for their anticancer properties. The incorporation of a fluorine atom into the benzothiazole scaffold has been shown to enhance cytotoxic activity against various cancer cell lines, including those of the breast, colon, and lung. tandfonline.com For instance, certain fluorinated 2-aryl benzothiazole derivatives have exhibited significant anti-tumor activities against MDA-MB-468 and MCF-7 human breast cancer cell lines. tandfonline.com

The table below summarizes the anticancer activity of selected this compound derivatives.

| Derivative Class | Compound | Cancer Cell Line | Activity (IC50) |

| Styryl Benzyl Sulfones | 8g, 8h, 8i | Various tumor cells | Enhanced cytotoxicity |

| Benzothiazoles | Indole based hydrazine (B178648) carboxamide 12 | HT29 (colon) | 0.015 µM |

| H460 (lung) | 0.28 µM | ||

| A549 (lung) | 1.53 µM | ||

| MDA-MB-231 (breast) | 0.68 µM |

Development as Antitubercular Agents

The global health threat posed by tuberculosis, particularly the rise of multidrug-resistant strains, necessitates the development of new antitubercular drugs. Derivatives of this compound have emerged as a promising avenue of research in this area.

A series of novel benzimidazoles synthesized from 4-fluoro-3-nitrobenzoic acid, a related starting material, have shown good activity against Mycobacterium tuberculosis H37Rv and isoniazid-resistant strains. nih.gov One of the most active compounds, ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-yl)phenyl-1H-benzo[d]imidazole-5-carboxylate (5g ), displayed a minimum inhibitory concentration (MIC) of 0.112 μM against the H37Rv strain. nih.gov

Furthermore, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have been synthesized and evaluated for their antitubercular activity. nih.govmdpi.com All the synthesized derivatives showed moderate to potent activity against M. tuberculosis H37Rv, with MIC values ranging from 4 to 64 μg/mL. nih.govmdpi.com The most potent derivative, 3m , exhibited an MIC of 4 μg/mL against both the H37Rv strain and a rifampin-resistant strain. nih.govmdpi.com

The antitubercular activity of selected derivatives is presented in the table below.

| Derivative Class | Compound | Strain | Activity (MIC) |

| Benzimidazoles | 5g | M. tuberculosis H37Rv | 0.112 µM |

| INH-resistant M. tuberculosis | 6.12 µM | ||

| 2-Phenoxy-N-phenylacetamides | 3m | M. tuberculosis H37Rv | 4 µg/mL |

| Rifampin-resistant M. tuberculosis 261 | 4 µg/mL |

Impact of Fluorine Substitution on Drug Design Principles

The strategic incorporation of fluorine atoms is a well-established and powerful tool in modern drug design, and its presence in the this compound scaffold significantly influences the properties of its derivatives. benthamscience.comresearchgate.net The small size of the fluorine atom means it rarely causes significant steric hindrance, allowing it to be readily incorporated into various molecular structures. benthamscience.com

One of the most significant effects of fluorine substitution is the modulation of a molecule's physicochemical properties. Fluorine is highly electronegative, which can alter the electronic distribution within a molecule, affecting its pKa and binding affinity to biological targets. nih.govacs.org This can lead to enhanced potency and selectivity. nih.gov

Furthermore, the introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability. benthamscience.comresearchgate.net The carbon-fluorine bond is also very strong, making it resistant to metabolic cleavage. nih.gov By strategically placing a fluorine atom at a metabolically vulnerable site, medicinal chemists can block metabolic degradation, thereby increasing the drug's half-life and duration of action. nih.govacs.org

In the context of this compound derivatives, the fluorine atom plays a crucial role in enhancing their therapeutic potential. Its electron-withdrawing nature can influence the reactivity of the benzylic bromide, facilitating the synthesis of diverse derivatives. Moreover, its impact on lipophilicity and metabolic stability contributes to the favorable pharmacological profiles observed in many of the synthesized compounds. benthamscience.comresearchgate.net

Modulation of Metabolic Stability and Bioavailability

In silico, or computational, studies are often employed to predict the pharmacokinetic properties of new chemical entities. For instance, a study on acetamide (B32628) derivatives, including 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, predicted a favorable pharmacokinetic profile for oral administration. mdpi.com The analysis suggested that the compound is soluble and has the potential for good absorption and distribution in the body. mdpi.com The predicted properties for 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide highlight the potential of the 4-fluoro-3-nitrophenyl scaffold in designing orally bioavailable drugs. mdpi.com

Table 1: Predicted Pharmacokinetic Properties of a 4-Fluoro-3-nitrophenyl Derivative

| Compound | Predicted Property | Value/Classification | Source |

|---|---|---|---|

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Solubility (Log S) | -2.30 (Soluble) | mdpi.com |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Gastrointestinal Absorption | High | frontiersin.org |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Blood-Brain Barrier Permeant | Yes | frontiersin.org |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | CYP1A2 Inhibitor | Yes | frontiersin.org |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | CYP2C19 Inhibitor | Yes | frontiersin.org |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | CYP2C9 Inhibitor | Yes | frontiersin.org |

Influence on Receptor Binding Affinity

The 4-fluoro-3-nitrophenyl group plays a critical role in defining the receptor binding affinity and selectivity of a ligand. The electronic and steric properties of this moiety can lead to specific interactions within the binding pockets of various receptors, such as hydrogen bonds and electrostatic interactions.

In the development of dualsteric ligands for the cannabinoid 2 receptor (CB2R), derivatives synthesized from (4-fluoro-3-nitrophenyl)methanol have been investigated. A series of these compounds demonstrated varying affinities for the CB2R. For example, a ligand with a three-carbon linker (B3) showed a binding affinity (Ki) of 290 nM. wiley.com Interestingly, modifying the position of an aryl ether bridge from para to meta in a related compound (B4m) resulted in a comparable affinity of 250 nM, suggesting that the precise orientation of the 4-fluoro-3-nitrophenyl moiety within the receptor's binding site is crucial for its activity. wiley.com

Derivatives containing the 4-fluoro-3-nitrophenyl structure have also been evaluated as antagonists for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). 2-Fluoro-3-(4-nitro-phenyl)deschloroepibatidine (4-nitro-PFEB) was identified as a potent and selective antagonist of the α4β2 nAChR subtype, with an IC50 value of 0.1 µM. nih.gov This compound demonstrated competitive antagonism, indicating that it vies with the natural ligand, acetylcholine, for the same binding site. nih.gov Further studies on related analogues, where the nitrophenyl group was replaced by a pyridinyl ring, showed that electron-withdrawing substituents on the aromatic ring, such as fluorine, could lead to high binding affinities, with Ki values in the subnanomolar range for the α4β2* nAChR. acs.org

The 4-fluoro-3-nitrophenyl group has also been utilized in the creation of photoaffinity labels to study peptide-receptor interactions. A derivative of parathyroid hormone-related peptide, [Nα-(4-azido-2-nitrophenyl)Ala1,Tyr36]PTHrP(1-36)amide, was synthesized using 4-fluoro-3-nitrophenyl azide (B81097). This derivative, which is derivatized on the α-amino function of Alanine-1, displayed high affinity for its receptor on ROS 17/2.8 cells, with an apparent dissociation constant (Kd) of 1 x 10⁻⁹ M, and acted as a partial agonist. nih.gov

Table 2: Receptor Binding Affinities of 4-Fluoro-3-nitrophenyl Derivatives

| Derivative Class | Specific Compound/Derivative | Target Receptor | Binding Affinity (Ki/IC50/Kd) | Source |

|---|---|---|---|---|

| Cannabinoid Ligand | Ligand B3 | Cannabinoid 2 Receptor (CB2R) | Ki = 290 nM | wiley.com |

| Cannabinoid Ligand | Ligand B4m (meta-derivative) | Cannabinoid 2 Receptor (CB2R) | Ki = 250 nM | wiley.com |

| Deschloroepibatidine Analog | 2-Fluoro-3-(4-nitro-phenyl)deschloroepibatidine (4-nitro-PFEB) | α4β2 Nicotinic Acetylcholine Receptor | IC50 = 0.1 µM | nih.gov |

| Pyridinyl-deschloroepibatidine Analog | 2′-Fluoro-3′-(4″-pyridinyl)deschloroepibatidine (bioisostere of a 4-nitrophenyl compound) | α4β2* Nicotinic Acetylcholine Receptor | Ki = 0.053 nM (for lead nitrophenyl compound) | acs.org |

| Parathyroid Hormone Related Peptide | [Nα-(4-azido-2-nitrophenyl)Ala1,Tyr36]PTHrP(1-36)amide | Parathyroid Hormone Receptor | Kd = 1 x 10⁻⁹ M | nih.gov |

Analytical and Spectroscopic Characterization Techniques for 4 Fluoro 3 Nitrobenzyl Bromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon skeleton and the placement of protons, providing unambiguous structural evidence.

¹H-NMR spectroscopy for 4-Fluoro-3-nitrobenzyl bromide reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic region of the spectrum is particularly informative, showing the substitution pattern on the benzene (B151609) ring, while the aliphatic region confirms the presence of the benzylic methylene (B1212753) (-CH₂Br) group.

In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the benzylic protons appear as a singlet, indicating no adjacent protons to cause splitting. The three aromatic protons are chemically non-equivalent and exhibit complex splitting patterns due to spin-spin coupling with each other and with the neighboring fluorine atom.

A study involving the synthesis of this compound reported the following ¹H-NMR data:

A singlet at 4.49 ppm, integrating to 2H, is assigned to the methylene protons (CH₂) of the bromomethyl group. wpmucdn.com

A multiplet observed between 7.66 and 7.71 ppm corresponds to one of the aromatic protons. wpmucdn.com

A doublet of doublets at 7.32 ppm is also assigned to an aromatic proton. wpmucdn.com

These chemical shifts and splitting patterns are consistent with the assigned structure, confirming the relative positions of the fluoro, nitro, and bromomethyl substituents on the benzene ring.

Table 1: ¹H-NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.49 | Singlet (s) | 2H | -CH₂Br |

| 7.32 | Doublet of Doublets (dd) | 1H | Aromatic H |

| 7.66-7.71 | Multiplet (m) | 1H | Aromatic H |

Solvent: CDCl₃, Reference: TMS

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Notes |

|---|---|---|

| -CH₂Br | ~32 | Aliphatic carbon attached to bromine. |

| Aromatic C-H | 115-130 | Aromatic methine carbons. |

| Aromatic C-CH₂Br | ~135 | Quaternary carbon attached to the bromomethyl group. |

| Aromatic C-NO₂ | ~148 | Quaternary carbon attached to the nitro group. |

| Aromatic C-F | ~155 (d, ¹JCF ≈ 250 Hz) | Quaternary carbon attached to fluorine, split into a doublet by the fluorine atom. |

These are estimated values based on general principles and data for similar compounds. savemyexams.comttu.edu

For complex molecules or for unambiguous assignment of ¹H and ¹³C signals, two-dimensional (2D) NMR techniques are employed. rsc.org

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-coupled to each other. libretexts.org For this compound, a COSY spectrum would show cross-peaks between the signals of the adjacent aromatic protons, confirming their connectivity on the ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. rsc.org An HSQC spectrum would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methylene proton singlet to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. rsc.org For this molecule, HMBC would be crucial for assigning the quaternary (non-protonated) aromatic carbons by showing correlations from the aromatic protons to the carbons bearing the fluoro, nitro, and bromomethyl groups.

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman, provides a molecular "fingerprint" by probing the vibrational modes of a molecule. upi.edu These techniques are excellent for identifying the presence of specific functional groups.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its functional groups. The most prominent bands are expected from the nitro (NO₂) group, the carbon-fluorine (C-F) bond, and the aromatic ring.

NO₂ Group: The nitro group gives rise to two strong and characteristic stretching vibrations: an asymmetric stretch typically in the 1500-1570 cm⁻¹ region and a symmetric stretch between 1300-1370 cm⁻¹. libretexts.org

Aromatic Ring: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. orgchemboulder.com In-ring carbon-carbon (C=C) stretching vibrations produce a series of bands in the 1440-1625 cm⁻¹ range. wpmucdn.com

C-F Bond: The carbon-fluorine bond exhibits a strong stretching vibration, typically found in the 1000-1400 cm⁻¹ region for aromatic fluoro compounds. wpmucdn.com

C-Br Bond: The carbon-bromine stretching vibration is found at lower frequencies, usually below 700 cm⁻¹. wpmucdn.comupi.edu

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

|---|---|---|

| 3100-3000 | Medium to Weak | Aromatic C-H Stretch |

| 1625-1440 | Medium to Weak | Aromatic C=C Stretch |

| 1570-1500 | Strong | Asymmetric NO₂ Stretch |

| 1370-1300 | Strong | Symmetric NO₂ Stretch |

| 1400-1000 | Strong | C-F Stretch |

FT-Raman spectroscopy provides complementary information to FT-IR. plus.ac.at While FT-IR is sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is more sensitive to symmetric vibrations and less polar bonds. mdpi.com An FT-Raman spectrometer often uses a near-infrared laser (e.g., 1064 nm Nd:YAG) to minimize fluorescence, which can be an issue with aromatic compounds.

For this compound, the FT-Raman spectrum would be expected to show:

A strong band for the symmetric stretch of the NO₂ group.

Prominent bands corresponding to the aromatic ring breathing modes.

A detectable C-Br stretching vibration.

The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational modes of the molecule, aiding in its definitive characterization. srce.hr

Fourier Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound and its derivatives. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for separating complex mixtures and identifying individual components.

In mass spectrometry, a sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M+) for this compound is expected at an m/z corresponding to its molecular weight (approximately 233 g/mol , considering the major isotopes of bromine, 79Br and 81Br, which appear as a characteristic M+ and M+2 isotopic pattern). nih.gov Predicted m/z values for various adducts of this compound have been calculated, which are crucial for identifying the compound in different MS ionization modes. uni.lu

Table 1: Predicted m/z Values for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 233.95606 |

| [M+Na]⁺ | 255.93800 |

| [M-H]⁻ | 231.94150 |

| [M+NH₄]⁺ | 250.98260 |

| [M+K]⁺ | 271.91194 |

Data sourced from computational predictions. uni.lu

Fragmentation patterns are also key to structural elucidation. For benzyl (B1604629) halides, fragmentation often involves the loss of the halogen atom to form a stable benzyl cation. miamioh.edu For this compound, the loss of the bromine radical would yield a 4-fluoro-3-nitrobenzyl cation. Further fragmentation can occur, involving the nitro group. For nitroaromatic compounds, common fragmentation pathways include the loss of NO, NO₂, and other small neutral molecules. researchgate.net

LC-MS is frequently used to monitor the purity of reaction products derived from this compound. For instance, in the synthesis of kinase inhibitors, LC-MS analysis on systems like an Agilent 1200 LC with a triple quadrupole mass spectrometer was used to confirm product purity to be greater than 95%. nih.gov Similarly, the synthesis of an imidazo[2,1-b]-1,3,4-thiadiazole derivative, formed from a precursor synthesized using 4-fluoro-3-nitrophenyl starting materials, was confirmed with LC-MS, showing a molecular ion peak at m/z 371.0 (M⁺+1). mdpi.com These analyses typically employ reverse-phase columns (e.g., C18) with mobile phases consisting of acetonitrile (B52724) and/or methanol (B129727) with water, often containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. researchgate.netlcms.cz

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the crystal structure of this compound itself is not widely reported in the reviewed literature, the structures of several of its derivatives have been elucidated, providing insight into the stereochemical and conformational properties of the 4-fluoro-3-nitrophenyl moiety.

For example, the crystal structure of (4-Fluoro-3-nitrophenyl)ferrocene was determined, revealing that the 4-fluoro-3-nitrophenyl unit is nearly coplanar with the cyclopentadienyl (B1206354) ring to which it is attached. researchgate.net In another study, a fluorotetrahydroquinoline derivative synthesized from a precursor made with a 2-nitrobenzyl bromide derivative and diethyl 2-fluoromalonate had its molecular structure confirmed by X-ray crystallography. chimia.ch

The analysis of a 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide crystal structure provided detailed information on bond angles and planarity, showing a dihedral angle of 14.1(2)° between the two aromatic rings. researchgate.net Similarly, the structure of 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione was confirmed by X-ray diffraction, revealing its crystallization in the orthorhombic space group and the nature of intermolecular interactions stabilizing the crystal packing. eurjchem.com These studies underscore the power of X-ray crystallography to unambiguously confirm the constitution and configuration of complex molecules derived from substituted benzyl halides.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for tracking the progress of reactions in which it is a reactant. scribd.comlibretexts.org

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used extensively to monitor organic reactions. libretexts.org It allows for the qualitative assessment of a reaction's progress by observing the disappearance of starting materials and the appearance of products. wisc.edu For reactions involving this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) and eluted with an appropriate solvent system. researchgate.net

The choice of eluent is critical. silicycle.com For compounds of intermediate polarity like benzyl halides and their derivatives, mixtures of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) are common. silicycle.comsigmaaldrich.com The polarity of the solvent system is adjusted to achieve good separation, with the goal of having Rf values between 0.15 and 0.85. silicycle.com For instance, a common starting solvent system is a 1:1 mixture of ethyl acetate and hexane. silicycle.com For benzyl derivatives, solvent systems such as light petroleum containing 3-5% methanol have also been reported to be effective. cdnsciencepub.com

After development, the spots are visualized, often under a UV lamp, as the aromatic nitro group makes the compounds UV-active. rsc.org Comparing the spot of the reaction mixture with spots of the starting material and the expected product confirms the reaction's status. rsc.org The presence of a new spot corresponding to the product and the diminishing intensity of the starting material spot indicate that the reaction is proceeding. TLC is also a primary tool for determining the purity of the final isolated product. mdpi.com

Table 2: Common TLC Solvent Systems for Aromatic and Halogenated Compounds

| Solvent System Components | Typical Ratio (v/v) | Application Notes |

|---|---|---|

| Ethyl Acetate / Hexane | 1:1 (adjustable) | A good starting point for many organic compounds. silicycle.com |

| Methanol / Dichloromethane | 1:99 to 10:90 | Useful for a range of polarities. silicycle.com |

| Toluene (B28343) / Acetone | Variable | Alternative system for aromatic compounds. silicycle.com |

| Hexane / Ethyl Acetate | 3:1 to 15:1 | Used for monitoring reactions like reductions and hydrolyses. researchgate.net |

These are general systems; the optimal eluent must be determined experimentally.

UV-Visible Spectroscopy for Electronic Transitions and Concentration Analysis

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. For this compound, the key chromophore is the nitroaromatic system.

Nitroaromatic compounds exhibit characteristic absorption bands in the UV region. nih.gov The electronic spectrum of nitrobenzene, a model compound, shows distinct features in the UVB and UVC regions (around 240-280 nm) and a weaker absorption in the UVA region (around 345 nm). nih.gov These absorptions are attributed to π→π* and n→π* transitions. The n→π* transition is often localized on the nitro group. nih.govpjoes.com The position and intensity of the absorption maximum (λmax) are dependent on the molecular structure and the solvent used. nih.gov For example, adding multiple nitro groups to a benzene or toluene ring can cause an increase in intensity and a blue shift (a shift to shorter wavelengths). nih.gov

In a study on various nitroaromatic compounds, the absorption maximum was found to vary over a wide range (170–270 nm). iu.edu For derivatives of this compound, the UV-Vis spectrum would be expected to show strong absorptions characteristic of the 4-fluoro-3-nitrophenyl moiety. This technique can be used to confirm the presence of the chromophore in synthesized derivatives.

Furthermore, UV-Vis spectroscopy is a valuable tool for quantitative analysis. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By creating a calibration curve using standards of known concentration, the concentration of this compound or its derivatives in a sample can be accurately determined. This is particularly useful for analyzing the final concentration of purified products or for kinetic studies.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 4-fluoro-3-nitrobenzyl bromide, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via radical benzylic bromination of 4-fluoro-3-nitrotoluene using phosphorous tribromide (PBr₃). Yields vary significantly (54% vs. 84%) depending on reaction conditions such as temperature, stoichiometry, and purity of starting materials . For reproducibility, precise control of reaction time and inert atmosphere (e.g., nitrogen) is critical.

- Data Contradiction : reports a 54% yield, while achieves 84%, likely due to differences in radical initiation methods or purification techniques (e.g., silica gel chromatography in ).

Q. How is this compound characterized analytically?

- Analytical Methods :

- ¹H NMR (CDCl₃): δ 4.45 (s, 2H, CH₂), 7.47 (dd, J = 8.4, 2.4 Hz, Ar-H), 7.73 (d, J = 8.4 Hz, Ar-H), 7.89 (d, J = 2.0 Hz, Ar-H) .

- HRMS : m/z calcd [M + H]⁺ 249.9192; observed 249.9186 .

- Melting Point : 50–52°C (yellow solid) .

Q. What safety protocols are recommended for handling this compound?

- Guidelines : While no direct safety data exists for this compound, analogous brominated aromatics (e.g., 4-chlorobenzyl bromide) require:

- Use of PPE (gloves, goggles, lab coat).

- Work in a fume hood to avoid inhalation of volatile bromides.

- Storage in airtight containers away from light and moisture .

Advanced Research Questions

Q. What are the applications of this compound in peptide and heterocyclic synthesis?

- Case Study : The compound is used to synthesize non-proteinogenic amino acids, such as (S)-N-Boc-4-fluoro-3-nitrophenylalanine methyl ester, via alkylation of Schöllkopf bislactim ethers. This highlights its role in introducing fluoronitroaryl groups into bioactive molecules .

Q. How does the reaction mechanism differ between radical and ionic bromination pathways?

- Mechanistic Insights : Radical bromination (e.g., using PBr₃ and a radical initiator) targets benzylic positions due to the stability of the benzylic radical intermediate. In contrast, ionic pathways (e.g., HBr/AcOH) may lead to competing electrophilic aromatic substitution. supports a radical mechanism via regioselective benzylic bromination .

Q. What factors influence the stability of this compound under varying conditions?

- Stability Analysis :

- Thermal Stability : Decomposes above 100°C; store at 2–8°C.

- Hydrolytic Sensitivity : Susceptible to hydrolysis in aqueous media, forming 4-fluoro-3-nitrobenzyl alcohol. Use anhydrous solvents (e.g., THF, DMF) for reactions .

Q. How can capillary electrophoresis (CE) be optimized to analyze bromide byproducts from this compound?

- Method Development : CE with direct UV detection (214 nm) resolves bromide ions from chloride. Buffer co-ions (e.g., borate) and pH adjustments (pH 8–9) enhance resolution. High chloride concentrations may necessitate sample stacking for low-concentration bromide detection .

Q. How does the electronic effect of the nitro and fluoro substituents impact reactivity in SN₂ vs. SN₁ pathways?

- Electronic Influence : The nitro group (meta-directing, electron-withdrawing) and fluoro substituent (ortho/para-directing, weakly electron-withdrawing) polarize the benzyl bromide, favoring SN₂ mechanisms due to steric hindrance at the benzylic carbon. notes similar compounds undergo base-catalyzed elimination rather than substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。